![molecular formula C13H23N7O2S B11066189 2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11066189.png)
2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide
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Overview
Description
2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a triazine ring, a morpholine group, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the formation of the triazine ring, followed by the introduction of the morpholine and tert-butylamino groups. The final step involves the addition of the acetohydrazide moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and morpholine group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANEHYDRAZIDE
- 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}BUTANEHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetohydrazide moiety, in particular, enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C13H23N7O2S |
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Molecular Weight |
341.44 g/mol |
IUPAC Name |
2-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C13H23N7O2S/c1-13(2,3)18-10-15-11(20-4-6-22-7-5-20)17-12(16-10)23-8-9(21)19-14/h4-8,14H2,1-3H3,(H,19,21)(H,15,16,17,18) |
InChI Key |
DAQARJKOCGOMML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)SCC(=O)NN)N2CCOCC2 |
Origin of Product |
United States |
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